2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a benzyl group, a bromobenzenesulfonamido moiety, and a chloro-methylphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Benzyl4-bromobenzenesulfonamide Intermediate
Reactants: 4-bromobenzenesulfonyl chloride and benzylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.
Procedure: The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or column chromatography.
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Acylation with 3-chloro-2-methylphenylacetic Acid
Reactants: The benzyl4-bromobenzenesulfonamide intermediate and 3-chloro-2-methylphenylacetic acid.
Conditions: The reaction is typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Procedure: The reaction mixture is stirred under an inert atmosphere at a controlled temperature, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives with different functional groups replacing the bromine atom.
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Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
Products: Oxidized forms of the compound, potentially altering the sulfonamide or acetamide groups.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives, possibly affecting the sulfonamide or aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and validation.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group could mimic natural substrates, while the aromatic rings might engage in π-π interactions or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
2-(N-Benzyl4-chlorobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-methylphenyl)acetamide: Lacks the chlorine atom on the phenyl ring.
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
The uniqueness of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(3-chloro-2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and chlorine atoms, along with the sulfonamide and acetamide groups, provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C22H20BrClN2O3S |
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Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-20(24)8-5-9-21(16)25-22(27)15-26(14-17-6-3-2-4-7-17)30(28,29)19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
KFKCJCUJBFSQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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